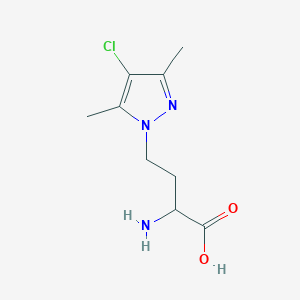
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a triazole ring, making it a unique and versatile molecule in organic chemistry.
準備方法
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with 1-methyl-1h-1,2,4-triazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability.
化学反応の分析
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium, copper, and nickel. Major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives.
科学的研究の応用
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar compounds to 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine include other triazole derivatives, such as:
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)-2-methylpropan-1-amine: This compound has a pyrazole ring instead of a triazole ring, offering different chemical reactivity and biological activity.
1-(3-(Tert-butyl)-1-methyl-1h-imidazol-5-yl)-2-methylpropan-1-amine: This compound contains an imidazole ring, which can interact differently with molecular targets compared to the triazole ring.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,3-triazol-5-yl)-2-methylpropan-1-amine: This compound has a 1,2,3-triazole ring, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)8(12)9-13-10(11(3,4)5)14-15(9)6/h7-8H,12H2,1-6H3 |
InChIキー |
RFDNCZZDRQYZPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=NN1C)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)







![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)




![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
